molecular formula C10H23N3O2 B12449594 tert-butyl N-(1,3-diamino-2,2-dimethylpropyl)carbamate

tert-butyl N-(1,3-diamino-2,2-dimethylpropyl)carbamate

Cat. No.: B12449594
M. Wt: 217.31 g/mol
InChI Key: HXVYTJHVDCUEED-UHFFFAOYSA-N
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Preparation Methods

1-Boc-amino-2,2-dimethyl-1,3-propanediamine is typically synthesized through the reaction of 2,2-dimethyl-1,3-propanediamine with di-tert-butyl dicarbonate . The reaction conditions usually involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-amino-2,2-dimethyl-1,3-propanediamine undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid for deprotection and various coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for peptide synthesis. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Boc-amino-2,2-dimethyl-1,3-propanediamine primarily involves its role as a protecting group for amines. The Boc group (tert-butoxycarbonyl) is stable under basic conditions but can be removed under acidic conditions, allowing for selective protection and deprotection of amine groups during synthesis . This selective protection is crucial in multi-step organic synthesis, where different functional groups need to be protected and deprotected at various stages.

Comparison with Similar Compounds

1-Boc-amino-2,2-dimethyl-1,3-propanediamine can be compared with other Boc-protected amines such as:

The uniqueness of 1-Boc-amino-2,2-dimethyl-1,3-propanediamine lies in its specific structure, which provides steric hindrance and stability, making it particularly useful in the synthesis of sterically demanding molecules.

Properties

Molecular Formula

C10H23N3O2

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-(1,3-diamino-2,2-dimethylpropyl)carbamate

InChI

InChI=1S/C10H23N3O2/c1-9(2,3)15-8(14)13-7(12)10(4,5)6-11/h7H,6,11-12H2,1-5H3,(H,13,14)

InChI Key

HXVYTJHVDCUEED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C)(C)CN)N

Origin of Product

United States

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